N-(2,6-difluorophenyl)-4-methanesulfonamidobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-difluorophenyl)-4-methanesulfonamidobenzene-1-sulfonamide, commonly known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of pain and inflammation. Diflunisal has been found to be effective in treating various conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. In
Mechanism of Action
Diflunisal inhibits the COX enzyme by binding to the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are responsible for pain and inflammation. Diflunisal has been found to be a selective COX-2 inhibitor, which means it targets the COX-2 enzyme more specifically than the COX-1 enzyme. This reduces the risk of gastrointestinal side effects that are commonly associated with N-(2,6-difluorophenyl)-4-methanesulfonamidobenzene-1-sulfonamides.
Biochemical and Physiological Effects:
Diflunisal has been found to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in various animal models of arthritis. Diflunisal has also been found to reduce oxidative stress and improve mitochondrial function in animal models of neurodegenerative diseases. In addition, Diflunisal has been found to have neuroprotective properties and can protect against neuronal damage caused by ischemia and oxidative stress.
Advantages and Limitations for Lab Experiments
Diflunisal has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied and its mechanism of action is well understood. However, Diflunisal has some limitations. It has a low solubility in water, which can make it difficult to administer in some experiments. In addition, Diflunisal has been found to have some toxic effects on the liver and kidneys, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on Diflunisal. One area of research is the development of new formulations of Diflunisal that can improve its solubility and bioavailability. Another area of research is the investigation of the neuroprotective properties of Diflunisal in human clinical trials. Finally, the use of Diflunisal as a potential treatment for other conditions, such as Alzheimer's disease and Parkinson's disease, is an area of active research.
Synthesis Methods
Diflunisal can be synthesized by the reaction between 2,6-difluorobenzene-1-sulfonyl chloride and 4-aminobenzenesulfonamide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization from a suitable solvent.
Scientific Research Applications
Diflunisal has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. Diflunisal has also been shown to have antioxidant properties and can scavenge free radicals that cause oxidative stress.
properties
IUPAC Name |
2-[4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-18-14-19(2)16-21(15-18)26-31(28,29)23-10-8-22(9-11-23)30-17-24(27)25-13-12-20-6-4-3-5-7-20/h3-11,14-16,26H,12-13,17H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUKCZQNMAIHLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.